molecular formula C15H12FN5O2 B314350 2-(4-fluorophenoxy)-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide

2-(4-fluorophenoxy)-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide

Cat. No.: B314350
M. Wt: 313.29 g/mol
InChI Key: TUKVZCHKPCKBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenoxy group and a tetrazole ring, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide typically involves the reaction of 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with 4-(tetrazol-1-yl)aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-(4-fluorophenoxy)-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been suggested that the compound may inhibit certain kinases, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide is unique due to its specific combination of a fluorophenoxy group and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H12FN5O2

Molecular Weight

313.29 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C15H12FN5O2/c16-11-1-7-14(8-2-11)23-9-15(22)18-12-3-5-13(6-4-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)

InChI Key

TUKVZCHKPCKBTL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)F)N3C=NN=N3

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)F)N3C=NN=N3

Origin of Product

United States

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